Andarine

Übersicht

Beschreibung

Es wurde ursprünglich zur Behandlung von Erkrankungen wie Muskelschwund, Osteoporose und gutartiger Prostatahyperplasie (BPH) entwickelt . Andarin ist bekannt für seine Fähigkeit, an Androgenrezeptoren in Muskel- und Knochengewebe zu binden, was Muskelwachstum und Knochendichte fördert, ohne die schwerwiegenden Nebenwirkungen, die mit traditionellen anabolen Steroiden verbunden sind .

Wirkmechanismus

Target of Action

Andarine, also known as S-4 or GTx-007, is a non-steroidal selective androgen receptor modulator . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male sexual organs, secondary sexual characteristics, and the maintenance of bone and muscle mass .

Mode of Action

This compound works by selectively binding to the androgen receptors in muscle and bone tissue . This selective binding activates the androgen receptor, signaling cells to increase protein synthesis and growth . It is able to competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland . Its partial agonist actions at the androgen receptor prevent the side effects associated with the antiandrogens traditionally used for treatment .

Biochemical Pathways

This compound’s action primarily affects the androgen receptor signaling pathway . It has been found to downregulate CDKN1A expression level .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract.

Result of Action

This compound has been shown to have significant effects on muscle and bone tissue. It inhibits growth, migration, and proliferation while inducing apoptosis in lung cancer cells . Gene expression analysis revealed that this compound significantly upregulated the expression of BAX, CDKN1A, PUMA, and GADD45A while downregulating MKI67, BIRC5, and PCNA expression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be effective in both intact and castrated male rats . .

Biochemische Analyse

Biochemical Properties

Andarine exerts its effects by binding to and activating the body’s androgen receptors . These receptors are activated by hormones like testosterone and DHT, playing a key role in muscle growth and fat loss . This compound’s selective binding allows significant anabolic effects on muscle and bone tissue while minimizing the impact on other tissues .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It binds to the androgen receptors in muscle and bone, signaling cells to increase protein synthesis and growth . This binding activates the androgen receptor, signaling cells to increase protein synthesis and growth .

Molecular Mechanism

This compound functions as an orally active partial agonist of the androgen receptor . In intact male rats, daily administration of 0.5 mg this compound was shown to reduce prostate weight and non-significantly increase levator ani muscle weight . This suggests that this compound can competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not fully documented, it’s known that this compound has excellent bioavailability and rapid absorption when administered orally in animal models .

Dosage Effects in Animal Models

In animal studies, this compound has shown dose-dependent stimulation for growth of prostate, seminal vesicles, and levator ani muscle . The weights of these organs in castrated animals have been maximally promoted than intact controls, revealing the androgenic and anabolic activities of this compound .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully documented. As a selective androgen receptor modulator, it’s likely that this compound interacts with metabolic pathways related to muscle growth and bone density .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not fully documented. Given its mechanism of action, it’s likely that this compound is transported to cells where it binds to androgen receptors, influencing their function .

Subcellular Localization

The subcellular localization of this compound is not fully documented. Given its mechanism of action, it’s likely that this compound localizes to the androgen receptors found in the cytoplasm of cells . Once bound to these receptors, it can influence a variety of cellular functions related to muscle growth and bone density .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Andarin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Eigenschaften zu erreichen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Andarin wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann modifiziert, indem verschiedene funktionelle Gruppen wie Acetamid- und Nitrogruppen eingeführt werden, um ihre Bindungsaffinität und Selektivität für Androgenrezeptoren zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Andarin folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Andarin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Andarin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Andarin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Andarin wird als Modellverbindung verwendet, um die Bindungsaffinität und Selektivität von SARMs zu untersuchen.

Biologie: Die Forschung zu Andarin konzentriert sich auf seine Auswirkungen auf Muskel- und Knochengewebe sowie auf sein Potenzial zur Behandlung von Muskelschwund und Osteoporose.

Medizin: Andarin hat sich bei der Behandlung von Erkrankungen wie Muskelschwund, Osteoporose und BPH als vielversprechend erwiesen.

Wirkmechanismus

Andarin entfaltet seine Wirkungen, indem es selektiv an Androgenrezeptoren in Muskel- und Knochengewebe bindet. Diese Bindung aktiviert den Androgenrezeptor, was zu einer erhöhten Proteinsynthese und Muskelwachstum führt. Andarin stimuliert auch Osteoblasten und fördert so die Knochendichte und -stärke. Im Gegensatz zu traditionellen anabolen Steroiden beeinflusst Andarin andere Gewebe wie die Prostata nicht signifikant, wodurch das Risiko von Nebenwirkungen verringert wird .

Wissenschaftliche Forschungsanwendungen

Chemistry: Andarine is used as a model compound to study the binding affinity and selectivity of SARMs.

Biology: Research on this compound focuses on its effects on muscle and bone tissues, as well as its potential to treat muscle wasting and osteoporosis.

Medicine: this compound has shown promise in treating conditions like muscle wasting, osteoporosis, and BPH.

Industry: This compound is used in the development of performance-enhancing supplements and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Andarin wird oft mit anderen SARMs verglichen, wie z. B. Ostarin (MK-2866) und Cardarin (GW501516):

Ostarin (MK-2866): Ostarin ähnelt Andarin in der Förderung von Muskelwachstum und Knochendichte.

Cardarin (GW501516): Obwohl kein SARM, wird Cardarin oft mit Andarin wegen seiner Fettverbrennungseigenschaften verglichen.

Die einzigartige Fähigkeit von Andarin, selektiv auf Muskel- und Knochengewebe zu zielen und gleichzeitig Nebenwirkungen zu minimieren, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

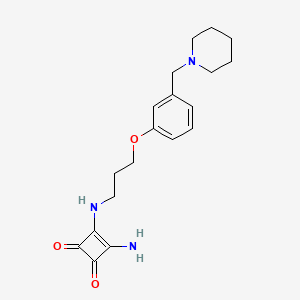

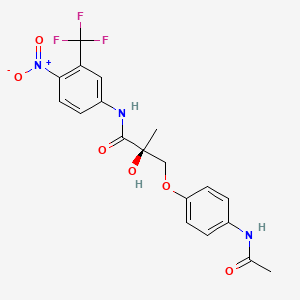

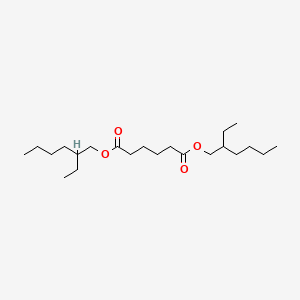

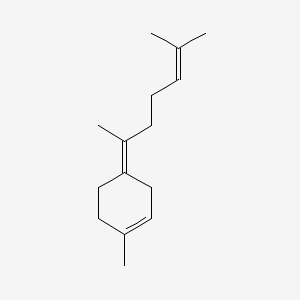

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVTLGIDOACBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193187 | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401900-40-1 | |

| Record name | Andarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401900-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

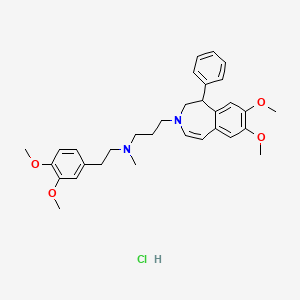

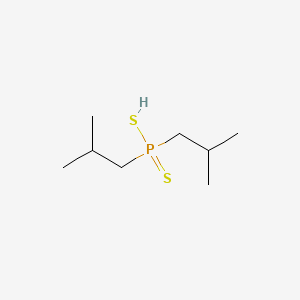

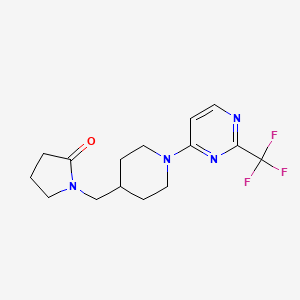

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)